2-Butene, 3-methyl-1-(2-propenyloxy)-
Description
Properties
CAS No. |
63163-49-5 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-methyl-1-prop-2-enoxybut-2-ene |
InChI |
InChI=1S/C8H14O/c1-4-6-9-7-5-8(2)3/h4-5H,1,6-7H2,2-3H3 |
InChI Key |
QRJIYGZSPZCPDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOCC=C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Butene, 3-methyl-1-(2-propenyloxy)- can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-2-butene-1-ol with an appropriate alkylating agent under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and selectivity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. The choice of solvents, catalysts, and reaction parameters can significantly impact the overall yield and purity of the final product .
Chemical Reactions Analysis
2-Butene, 3-methyl-1-(2-propenyloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum (Pt).
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Scientific Research Applications
2-Butene, 3-methyl-1-(2-propenyloxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Butene, 3-methyl-1-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bond and the functional groups attached to the butene backbone. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones .
In biological systems, the compound may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact mechanism of action depends on the specific context and the nature of the interactions with the molecular targets .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Butene, 3-methyl-1-(2-propenyloxy)-
- CAS No.: 63163-49-5
- Molecular Formula : C₈H₁₄O
- Molecular Weight : 126.19616 g/mol
- Structural Features : Contains a branched butene backbone with a propenyloxy (allyloxy) substituent. Key identifiers include the SMILES
CC(=CCOCC=C)Cand InChIKeyQRJIYGZSPZCPDR-UHFFFAOYSA-N.
Physicochemical Properties :
- XLogP3 : 2.2 (moderate lipophilicity)
- Topological Polar Surface Area (TPSA) : 9.23 Ų (low polarity, typical for ethers)
- Boiling Point/Stability: Not explicitly reported, but analogous ethers suggest volatility and sensitivity to peroxidation due to the allyl group .
Comparison with Structural Analogs
The compound’s closest analogs are ether derivatives of 2-butene with varying alkoxy substituents. Key comparisons are summarized below:
Table 1: Structural and Property Comparison
*Estimated based on substituent contributions.
Key Findings:
Reactivity :
- The propenyloxy group in the target compound introduces a conjugated double bond, enhancing its reactivity in cycloaddition or polymerization compared to ethoxy or methoxy analogs .
- Steric hindrance in the prenyloxy derivative (CAS 26902-25-0) likely reduces its utility in catalytic systems.
Physicochemical Behavior: Lipophilicity (XLogP3) increases with substituent bulk (e.g., prenyloxy > propenyloxy > ethoxy). The hydroxyl group in CAS 33756-78-4 raises TPSA, improving water solubility but reducing compatibility with nonpolar matrices .
Synthetic Utility :
- The target compound’s allyl ether structure is advantageous in photoredox catalysis, unlike ethoxy derivatives, which lack photoactive moieties .
- Methoxy analogs (e.g., CAS 22093-99-8) are less reactive in radical-initiated processes due to weaker C-O bond polarization.
Research and Regulatory Considerations
- Regulatory Status: Not directly regulated, but structurally related sulfonic acid derivatives (e.g., CAS 52556-42-0) have flagged health risks, suggesting caution in industrial use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
